

Spectroscopic Profile of 2-Hydroxy-5-methylpyridine: A Technical Guide

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Compound of Interest

Compound Name: 5-Methylpyridin-2(1H)-one

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 2-hydroxy-5-methylpyridine (CAS No: 1003-68-5), a key heterocyclic compound with applications in organic synthesis and as a potential intermediate in the development of pharmaceuticals and agrochemicals.^{[1][2][3]} This document compiles and presents its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data in a structured format, alongside detailed experimental protocols to aid in the replication and verification of these findings.

Spectroscopic Data Summary

The following tables summarize the key quantitative data obtained from the spectroscopic analysis of 2-hydroxy-5-methylpyridine.

Table 1: ^1H NMR Spectroscopic Data

The ^1H NMR spectrum of 2-hydroxy-5-methylpyridine exhibits characteristic signals for its aromatic protons and the methyl substituent. The data presented here is consistent with the structure of the molecule.

Proton Assignment	Chemical Shift (δ , ppm)	Multiplicity	Coupling Constant (J, Hz)
H-6	~7.23	d	9.1
H-4	~6.93	dd	9.1, 2.6
H-3	~6.45	d	2.6
-CH ₃	~2.06	s	-
-OH	~13.17	br s	-

Source: ChemicalBook[4]

Table 2: ¹³C NMR Spectroscopic Data (Predicted)

While experimental ¹³C NMR data for 2-hydroxy-5-methylpyridine is not readily available in tabulated form, the following are predicted chemical shifts based on the analysis of its isomer, 5-hydroxy-2-methylpyridine, and general principles of NMR spectroscopy for substituted pyridines.[5][6] The electronegativity of the nitrogen and oxygen atoms, as well as the electron-donating effect of the methyl group, are the primary influences on the chemical shifts.

Carbon Assignment	Predicted Chemical Shift (δ , ppm)
C-2	~165
C-6	~140
C-4	~135
C-5	~125
C-3	~115
-CH ₃	~17

Table 3: Infrared (IR) Spectroscopy Peak Assignments

The IR spectrum of 2-hydroxy-5-methylpyridine displays characteristic absorption bands corresponding to its functional groups. The broad O-H stretch is indicative of hydrogen

bonding, and the C=O stretch suggests the presence of the pyridone tautomer in the solid state.

Wavenumber (cm ⁻¹)	Vibration Mode	Intensity
3400-2800	O-H and N-H stretch	Broad, Strong
~3050	Aromatic C-H stretch	Medium
~2950	Aliphatic C-H stretch	Medium
~1650	C=O stretch (Amide I)	Strong
~1600, ~1480	C=C and C=N ring stretching	Medium-Strong
~1250	C-O stretch	Medium
850-800	C-H out-of-plane bending	Strong

Note: Peak positions are approximate and can vary based on the sample preparation method.

Table 4: Mass Spectrometry Data

Mass spectrometry of 2-hydroxy-5-methylpyridine confirms its molecular weight. The fragmentation pattern is characteristic of a substituted pyridine.

m/z	Interpretation	Relative Abundance
109	[M] ⁺ (Molecular Ion)	High
81	[M - CO] ⁺	Moderate
80	[M - CHO] ⁺	High
53	C ₄ H ₅ ⁺	Moderate

Source: PubChem[7]

Experimental Protocols

Detailed methodologies for the acquisition of the cited spectroscopic data are provided below. These protocols are intended to serve as a guide for researchers to obtain comparable results.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A standard protocol for obtaining ^1H and ^{13}C NMR spectra of substituted pyridines is as follows:



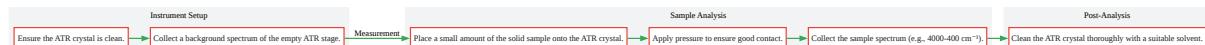
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NMR Data Acquisition Workflow

For ^1H NMR, a standard pulse program with a spectral width of 12-15 ppm is typically used. For ^{13}C NMR, a proton-decoupled pulse sequence is employed with a wider spectral width of approximately 200-220 ppm. The number of scans is significantly higher for ^{13}C NMR to achieve an adequate signal-to-noise ratio due to the low natural abundance of the ^{13}C isotope.

Infrared (IR) Spectroscopy

The Attenuated Total Reflectance (ATR) method is a common and convenient technique for obtaining the IR spectrum of a solid sample like 2-hydroxy-5-methylpyridine.



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ATR-IR Spectroscopy Workflow

Alternatively, the KBr pellet method can be used, where a small amount of the sample is ground with spectroscopic grade potassium bromide and pressed into a thin pellet.[8]

Mass Spectrometry (MS)

Electron Ionization (EI) is a standard method for the mass analysis of small organic molecules.



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Mass Spectrometry Workflow

The fragmentation pattern provides valuable information about the stability of the molecule and its constituent parts. For 2-hydroxy-5-methylpyridine, common fragmentation pathways involve the loss of carbon monoxide (CO) and a formyl radical (CHO) from the pyridone ring.[9][10]

Signaling Pathways and Biological Activity

Currently, there is limited publicly available information directly linking 2-hydroxy-5-methylpyridine to specific signaling pathways. However, substituted pyridine derivatives are known to be biologically active and are found in many natural products and pharmaceuticals.[1][2] They can act as intermediates in the synthesis of compounds with a wide range of therapeutic applications, including antibacterial and cardiovascular drugs.[1] Further research is required to elucidate the specific biological targets and mechanisms of action for 2-hydroxy-5-methylpyridine.

Conclusion

This technical guide provides a consolidated resource for the spectroscopic characterization of 2-hydroxy-5-methylpyridine. The presented data and experimental protocols are intended to support researchers in the fields of chemical synthesis, drug discovery, and materials science.

The availability of this foundational data is crucial for the quality control and further development of novel applications for this versatile compound.

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